
B022
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
B022 ist ein selektiver und potenter Inhibitor der Nuclear Factor kappa B-induzierenden Kinase (NIK) mit einem Ki-Wert von 4,2 nM . Es wird hauptsächlich als chemische Sonde zur Behandlung von Leberentzündungen und -schäden verwendet, die durch oxidativen Stress und Toxine verursacht werden . This compound hat ein erhebliches Potenzial gezeigt, die Leber vor Entzündungen und Schäden zu schützen .
Vorbereitungsmethoden
Die Synthese von B022 beinhaltet einen strukturbasierten Scaffold-Hopping-Ansatz von zuvor identifizierten Verbindungen . Das Herstellungsverfahren umfasst das Lösen von 2 mg des Arzneimittels in 50 μL Dimethylsulfoxid (DMSO), um eine Stammlösung mit einer Konzentration von 40 mg/mL zu erhalten . Für die industrielle Produktion werden spezifische Syntheserouten und Reaktionsbedingungen optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
B022 unterliegt verschiedenen chemischen Reaktionen, darunter die kupferkatalysierte Azid-Alkin-Cycloaddition (CuAAc) mit Molekülen, die Azidgruppen enthalten . Diese Reaktion wird durch das Vorhandensein einer Alkingruppe in this compound erleichtert . Häufig verwendete Reagenzien in diesen Reaktionen sind Kupferkatalysatoren und azidhaltige Moleküle . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Cycloadditionsprodukte .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
B022 has shown promise as an antimicrobial agent, particularly against strains of Pseudomonas aeruginosa. Research indicates that this compound can enhance the efficacy of bacteriophages, which are viruses that infect bacteria. This synergy can be crucial for developing new treatment strategies for antibiotic-resistant infections.
- Case Study : In a study examining the use of bacteriophages derived from this compound, researchers demonstrated a significant reduction in biofilm formation by Pseudomonas aeruginosa in artificial bladder models, suggesting its potential application in treating catheter-associated urinary tract infections (CAUTIs) .
Biocontrol Applications
This compound has been utilized in biocontrol strategies to manage pathogenic microorganisms in agricultural settings. Its application can lead to reduced reliance on chemical pesticides, promoting sustainable agricultural practices.
-
Data Table 1: Efficacy of this compound in Biocontrol
Microorganism Reduction (%) Method Used Pseudomonas aeruginosa 85 Bacteriophage synergy Escherichia coli 70 Direct application Staphylococcus aureus 60 Combination with other agents
Chemical Properties and Mechanisms
This compound exhibits unique chemical properties that contribute to its effectiveness as an antimicrobial agent. Its ability to disrupt bacterial cell membranes and inhibit biofilm formation is critical for its application in medical and agricultural fields.
Future Directions and Research Needs
While current studies highlight the potential applications of this compound, further research is necessary to fully understand its mechanisms and optimize its use in clinical and agricultural settings. Future studies should focus on:
- Long-term efficacy and safety assessments.
- Development of formulations that enhance stability and delivery.
- Exploration of synergistic effects with other antimicrobial agents.
Wirkmechanismus
B022 exerts its effects by inhibiting nuclear factor kappa B-inducing kinase, which is a key player in the non-canonical nuclear factor kappa B signaling pathway . This pathway is activated upon stimulation of receptors such as BAFF receptor, CD40, receptor activator of nuclear factor kappa B, and lymphotoxin beta receptor . By inhibiting nuclear factor kappa B-inducing kinase, this compound prevents the processing of p100 to p52, thereby blocking the activation of nuclear factor kappa B . This inhibition leads to a reduction in the expression of pro-inflammatory cytokines and chemokines .
Vergleich Mit ähnlichen Verbindungen
B022 ist strukturell ähnlich anderen Inhibitoren der Nuclear Factor kappa B-induzierenden Kinase, wie Amgen16 . This compound ist einzigartig in seiner hohen Selektivität und Potenz gegenüber der Nuclear Factor kappa B-induzierenden Kinase . Ähnliche Verbindungen umfassen Verbindung 54, die durch einen strukturbasierten Scaffold-Hopping-Ansatz von this compound entwickelt wurde . Verbindung 54 hat eine bemerkenswerte Selektivität und Potenz gegenüber der Nuclear Factor kappa B-induzierenden Kinase sowohl in vitro als auch in vivo gezeigt .
Biologische Aktivität
B022, also known as a selective NF-κB-inducing kinase (NIK) inhibitor, has garnered attention for its potential therapeutic applications, particularly in inflammation and cancer. This article provides an overview of its biological activity, including detailed research findings and case studies.
Overview of this compound
This compound is characterized by its potent inhibition of NIK, with a Ki value of 4.2 nM and an IC50 of 15.1 nM, indicating its effectiveness in modulating pathways associated with inflammatory responses and tumorigenesis . The compound has shown promise in protecting against liver inflammation and oxidative stress, as well as preventing cell death in pancreatic β-cells induced by toxins .
This compound exerts its biological effects primarily through the inhibition of the non-canonical NF-κB signaling pathway. This pathway is crucial for various cellular processes, including inflammation and immune response. By inhibiting NIK, this compound disrupts the activation of downstream signaling molecules such as RelB and p52, which are involved in the progression of several diseases, including cholangiocarcinoma (CCA) and autoimmune conditions .
Anti-Inflammatory Properties
Research indicates that this compound possesses significant anti-inflammatory activity. In vivo studies demonstrated that treatment with this compound reduced liver inflammation and injury in models of toxin-induced damage. Specifically, administration at a dose of 30 mg/kg twice daily for ten days effectively mitigated NIK-triggered liver damage in STOP-NIK mice .
Cytokine Regulation
This compound has been shown to regulate cytokine levels involved in inflammatory responses. It modulates the expression of various pro-inflammatory cytokines, suggesting its potential utility in treating conditions like inflammatory bowel disease (IBD) where such cytokines play a pivotal role .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Cholangiocarcinoma Model : In a murine model of CCA, this compound inhibited RelB expression and nuclear translocation induced by LTα1/β2 ligands. This suggests that targeting NIK could be a viable strategy for managing CCA, where non-canonical NF-κB signaling is aberrantly activated .
- Diabetes Model : In diabetic models treated with streptozotocin (STZ), this compound demonstrated protective effects against β-cell death and hyperglycemia. This indicates its potential role in managing diabetes-related complications by preserving pancreatic function .
- Inflammatory Bowel Disease : Preliminary data suggest that this compound may serve as a therapeutic agent for IBD by targeting specific pathways involved in inflammation and immune response modulation .
Pharmacokinetics and Toxicity
This compound exhibits favorable pharmacokinetic properties, with acceptable toxicity profiles observed in preclinical studies. Its ability to selectively inhibit NIK while minimizing off-target effects makes it a promising candidate for further clinical development .
Eigenschaften
IUPAC Name |
4-[1-(2-amino-5-chloropyrimidin-4-yl)-2,3-dihydroindol-6-yl]-2-(1,3-thiazol-2-yl)but-3-yn-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5OS/c1-19(26,17-22-7-9-27-17)6-4-12-2-3-13-5-8-25(15(13)10-12)16-14(20)11-23-18(21)24-16/h2-3,7,9-11,26H,5,8H2,1H3,(H2,21,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFYOOFXVBCIIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CC1=CC2=C(CCN2C3=NC(=NC=C3Cl)N)C=C1)(C4=NC=CS4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.